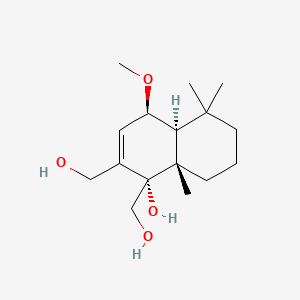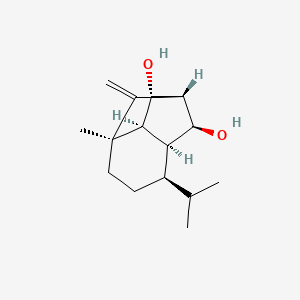
25B-NB3OMe (hydrochloride)
Übersicht
Beschreibung
25B-NB3OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is an analytical reference standard and is primarily used in research and forensic applications .
Wirkmechanismus
- 25B-NBOMe primarily targets the 5-HT2A receptor , a subtype of serotonin receptors. It acts as a potent full agonist for this receptor .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
25B-NB3OMe (hydrochloride) acts as a potent full agonist for the 5HT2A receptor . It is structurally categorized as a phenethylamine . The most common biotransformations observed among this group of NBOMes include O-demethylations at the three methoxy groups, hydroxylations, and reduction at the amine group .
Cellular Effects
25B-NB3OMe (hydrochloride) has been found to increase dopamine, serotonin, and glutamate release in various brain regions . It also impacts short-term memory and locomotion, and may be anxiogenic . The changes in neurotransmitter levels may be related to 25B-NB3OMe’s affinity for the 5-HT2A receptor .
Molecular Mechanism
25B-NB3OMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT2A receptor . This interaction with the 5HT2A receptor is believed to be responsible for its hallucinogenic properties .
Temporal Effects in Laboratory Settings
The duration of effects of 25B-NB3OMe (hydrochloride) lasts about 3–10 hours . The parent compound is rapidly cleared from the blood when used in the radiolabeled form in tracer doses .
Dosage Effects in Animal Models
In animal models, 25B-NB3OMe (hydrochloride) shows hallucinogenic activity in a wide range of doses . The low dose of 25B-NB3OMe (0.3 mg/kg) was potent in damaging DNA in the rat frontal cortex .
Metabolic Pathways
The major metabolic pathways of 25B-NB3OMe (hydrochloride) include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that the compound easily passes across the blood-brain barrier and accumulates in the brain tissue .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25B-NB3OMe (hydrochloride) involves several steps, starting with the preparation of the phenethylamine backbone. The key steps include:
Bromination: The introduction of a bromine atom to the phenethylamine structure.
Methoxylation: The addition of methoxy groups to the aromatic ring.
N-Benzylation: The attachment of a benzyl group to the nitrogen atom.
The reaction conditions typically involve the use of organic solvents such as methanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 25B-NB3OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is often produced in crystalline form and is stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
25B-NB3OMe (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die an das Phenethylamin-Grundgerüst gebundenen funktionellen Gruppen verändern.
Substitution: Die Methoxy- und Bromgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.
Substitution: Reagenzien wie Natriummethoxid und andere Nucleophile können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zur Bildung von Chinonen führen, während die Reduktion verschiedene Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
25B-NB3OMe (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als analytischer Referenzstandard in der Massenspektrometrie und Chromatographie verwendet.
Biologie: Untersucht auf seine Interaktionen mit Serotoninrezeptoren und anderen Neurotransmittersystemen.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Syntheserouten und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 25B-NB3OMe (Hydrochlorid) beinhaltet seine Interaktion mit Serotoninrezeptoren, insbesondere dem 5-HT2A-Rezeptor. Die Verbindung wirkt als potenter, vollständiger Agonist und führt zur Aktivierung dieser Rezeptoren und nachfolgenden Veränderungen der Neurotransmitterfreisetzung und Signalwege. Diese Interaktion ist für die halluzinogenen Wirkungen verantwortlich, die mit der Verbindung beobachtet werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
25I-NBOMe: Ein weiteres starkes Halluzinogen mit ähnlichen strukturellen Merkmalen.
25C-NBOMe: Teilt das Phenethylamin-Grundgerüst und weist ähnliche pharmakologische Eigenschaften auf.
2C-B: Die Stammverbindung, von der 25B-NB3OMe abgeleitet ist
Einzigartigkeit
25B-NB3OMe (Hydrochlorid) ist aufgrund seines spezifischen Substitutionsschemas, das ein Bromatom und Methoxygruppen umfasst, einzigartig. Diese strukturelle Konfiguration führt zu einer hohen Affinität zu Serotoninrezeptoren, was es zu einem wertvollen Werkzeug für die Forschung in der Neuropharmakologie und Toxikologie macht .
Eigenschaften
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGABHGBTSZVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


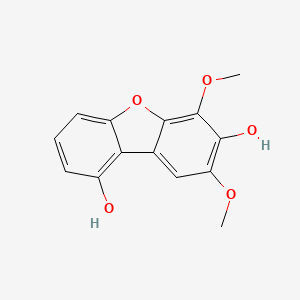
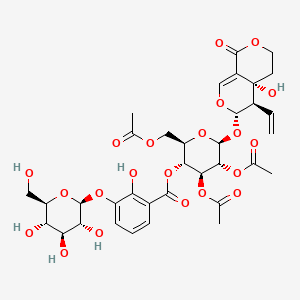
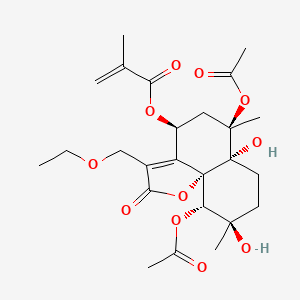
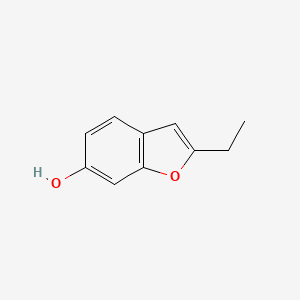
![2-Chloro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B593534.png)
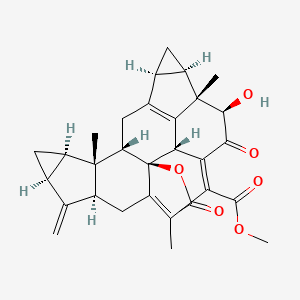

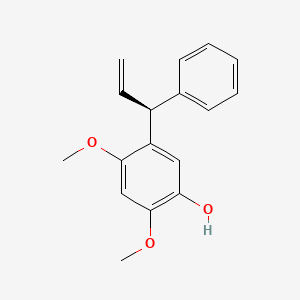
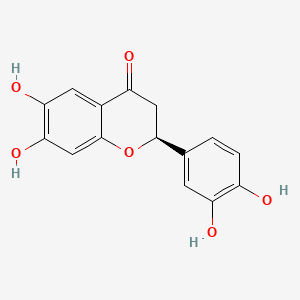

![methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate](/img/structure/B593543.png)
